Anemarrhena B

Description

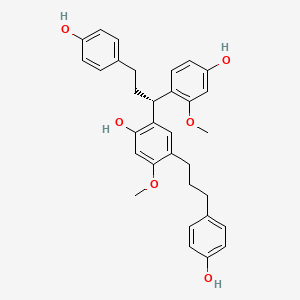

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propyl]-4-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O6/c1-37-31-20-30(36)29(18-23(31)5-3-4-21-6-11-24(33)12-7-21)27(16-10-22-8-13-25(34)14-9-22)28-17-15-26(35)19-32(28)38-2/h6-9,11-15,17-20,27,33-36H,3-5,10,16H2,1-2H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWXNHLCUWCEQV-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCCC2=CC=C(C=C2)O)C(CCC3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1CCCC2=CC=C(C=C2)O)[C@H](CCC3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ambiguity of Anemarrhena B

Searches for a singular compound named "Anemarrhena B" lead to multiple chemical entities. A compound with the CAS number 1627521-95-2 is listed in some chemical databases as "this compound" with a molecular formula of C32H34O6. bioscience.co.ukbldpharm.comchemblink.commedchemexpress.com However, detailed scientific literature regarding its specific isolation, structural elucidation, and purity assessment is scarce.

In contrast, "Anemarsaponin B" is a well-characterized steroidal saponin (B1150181) from Anemarrhena asphodeloides with extensive research available. chemfaces.comnih.govnih.gov Additionally, a pyroglutamic acid-fructoside named "Aneglycoside B" has also been isolated from the same plant. mdpi.com Given the user's request for a detailed article, the following sections will focus on the well-documented "Anemarsaponin B" and will also present the data for "Aneglycoside B" to address the potential naming confusion.

Anemarsaponin B

Isolation and Structural Elucidation of

The isolation of from the ethanol (B145695) extract of the rhizomes of Anemarrhena asphodeloides has been described. chemfaces.com The process typically involves chromatographic techniques to separate the complex mixture of compounds present in the plant extract. asianpubs.org

The structure of was determined through chemical and spectral analysis. chemfaces.comnih.gov Techniques such as UV, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) were employed to elucidate its structure as 26-O-beta-D-glucopyranosylfurost-20(22)-ene-3 beta, 26-diol-3-O-beta-D-glucopyranosyl-(1→2)-beta-D-galactopyranoside. chemfaces.comnih.gov

Table 1: Spectroscopic Data for

| Technique | Observed Data |

|---|---|

| Molecular Formula | C45H74O18 nih.govuni.lu |

| Molecular Weight | 903.069 g/mol cymitquimica.com |

| Mass Spectrometry | FAB-MS, EI-MS chemfaces.com |

| NMR Spectroscopy | ¹H-NMR, ¹³C-NMR chemfaces.com |

This table is based on data available for .

Purity Assessment and Confirmation of Isolated

The purity of isolated saponins (B1172615) like is typically assessed using chromatographic methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). asianpubs.orgnih.gov Commercial suppliers of often state a purity of 95% to 99%. cymitquimica.com The identity and purity of the isolated compound are confirmed by comparing its spectroscopic data with published values. mdpi.com

Chemical Synthesis and Derivatization Approaches for Anemarrhena B and Its Analogs

Total Synthesis Strategies for Anemarrhena B

The total synthesis of complex natural products like this compound is a formidable task that requires careful strategic planning and execution. A successful total synthesis not only confirms the proposed structure but also provides a versatile platform for creating structural analogs.

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing the target molecule into simpler, commercially available starting materials. e3s-conferences.orgias.ac.in For a complex molecule like this compound, this process involves identifying key disconnections that break the molecule down into manageable subunits. e3s-conferences.org The core structure of this compound, a spirostane-type steroidal sapogenin, presents several key challenges, including the stereocontrolled formation of multiple chiral centers and the construction of the spiroketal moiety.

For instance, the synthesis of the related furostan (B1232713) saponin (B1150181), timosaponin BII, which shares structural similarities with this compound, involved a strategy that disconnected the molecule into the steroidal aglycone and the sugar moieties. semanticscholar.orgrsc.org The steroidal core was then further broken down into simpler precursors. semanticscholar.orgrsc.org

Stereoselective Glycosylation Methods

A critical step in the synthesis of this compound and its analogs is the stereoselective installation of the sugar moieties. Glycosylation, the formation of a glycosidic bond, is notoriously challenging due to the need to control the stereochemistry at the anomeric center. nih.gov Both α- and β-glycosidic linkages are found in natural saponins (B1172615), and achieving high stereoselectivity for the desired isomer is paramount. nih.govfrontiersin.org

Various methods have been developed for stereoselective glycosylation. frontiersin.orgumsl.edu These can be broadly categorized based on the nature of the glycosyl donor and the reaction conditions.

Neighboring Group Participation: The use of a participating group, such as an acyl group, at the C-2 position of the glycosyl donor can direct the incoming glycosyl acceptor to the opposite face of the molecule, leading to the formation of a 1,2-trans-glycosidic linkage.

Solvent Effects and Temperature: The choice of solvent and reaction temperature can significantly influence the stereochemical outcome of a glycosylation reaction.

Promoter Systems: A wide range of promoters, including Lewis acids and thiophilic reagents, are used to activate the glycosyl donor and facilitate the glycosylation reaction. The choice of promoter can have a profound effect on the stereoselectivity.

Modern Catalytic Methods: Recent advances have led to the development of catalytic methods for stereoselective glycosylation, which offer advantages in terms of efficiency and atom economy. frontiersin.orgnih.gov For example, the use of dialkylboryl triflate as an in situ masking reagent allows for stereoselective glycosylation with unprotected or partially protected glycosyl donors. nih.gov

In the total synthesis of timosaponin BII, a partially protected glycosyl donor was utilized to facilitate the synthesis, highlighting the importance of strategic protecting group manipulation in achieving the desired glycosylation outcome. semanticscholar.orgrsc.org

Functional Group Interconversions and Protecting Group Chemistry

The synthesis of a complex molecule like this compound necessitates a multitude of functional group interconversions (FGIs) and the strategic use of protecting groups. pressbooks.puborganic-chemistry.orglibretexts.org Protecting groups are temporary modifications of functional groups to prevent them from reacting under a given set of conditions. pressbooks.puborganic-chemistry.org

Key considerations for protecting group strategy include:

Orthogonality: Using protecting groups that can be removed under different conditions allows for the selective deprotection of one functional group in the presence of others. organic-chemistry.org

Stability: The protecting group must be stable to the reaction conditions employed in subsequent steps. organic-chemistry.orgweebly.com

Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield. pressbooks.pubweebly.com

Common protecting groups used in steroid and carbohydrate synthesis include:

For hydroxyl groups: Acetyl (Ac), benzoyl (Bz), benzyl (B1604629) (Bn), silyl (B83357) ethers (e.g., TMS, TBDMS), and acetals (e.g., tetrahydropyranyl, THP). libretexts.org

For carbonyl groups: Acetals and ketals are commonly used to protect aldehydes and ketones. pressbooks.pub

The strategic application of these protecting groups is essential to orchestrate the sequence of reactions and ensure that the desired transformations occur at the correct positions in the molecule. For example, in the synthesis of timosaponin BII, various protecting groups were employed to mask reactive hydroxyl groups on both the steroidal aglycone and the sugar moieties during the coupling and subsequent transformations. semanticscholar.org

Semi-Synthetic Modifications of this compound and Related Saponins

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful approach for generating novel analogs. mdpi.com Starting from this compound or other related saponins isolated from Anemarrhena asphodeloides, chemists can introduce a variety of structural modifications to explore structure-activity relationships and potentially improve the compound's pharmacological profile. researchgate.netresearchgate.net

For example, modifications can be made to the steroidal backbone, the spiroketal moiety, or the sugar chains. These modifications can include:

Esterification or etherification of hydroxyl groups: Altering the polarity and steric bulk of the molecule.

Oxidation or reduction of functional groups: Introducing new functionalities.

Modification of the sugar chain: Varying the type, number, and linkage of the sugar units.

These semi-synthetic approaches offer a more direct route to a diverse range of analogs compared to total synthesis.

Synthesis of this compound Analogs for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. oncodesign-services.comcas.org The synthesis of a library of this compound analogs is crucial for elucidating the key structural features required for its biological effects. semanticscholar.org

SAR studies on this compound analogs could focus on:

The role of the steroidal backbone: Investigating the importance of the A/B ring fusion and the stereochemistry of various substituents.

The significance of the spiroketal: Determining if this moiety is essential for activity and how modifications affect the biological profile.

The influence of the carbohydrate chain: Assessing the impact of the length, composition, and linkage of the sugar chain on activity.

The synthesis of such analogs relies on the synthetic methodologies described above, including total synthesis, semi-synthesis, and convergent fragment coupling strategies. The biological evaluation of these synthesized analogs then provides valuable data to guide the design of new compounds with improved properties. oncodesign-services.com

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. researchgate.netfrontiersin.org This approach can be particularly valuable for the synthesis of complex molecules like this compound, where stereocontrol is a major challenge.

Enzymes, such as lipases, proteases, and glycosyltransferases, can be used to catalyze specific reactions with high regio- and stereoselectivity. frontiersin.orgnih.gov For example:

Lipases: Can be used for the selective acylation or deacylation of hydroxyl groups.

Glycosyltransferases: Can catalyze the formation of specific glycosidic linkages, often with excellent stereocontrol. nih.gov A C-glycosyltransferase has been identified from Anemarrhena asphodeloides that is involved in the biosynthesis of C-glycosides. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the complex synthesis of natural products like this compound. These strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of development include the use of biocatalysts, the adoption of greener solvent systems, and the application of alternative energy sources such as microwaves and ultrasound.

Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of complex molecules like steroidal saponins. Enzymes operate under mild conditions, exhibit high selectivity, and reduce the need for protecting groups and harsh reagents.

Glycosylation: A critical step in the synthesis of this compound is the formation of its characteristic trisaccharide chain and its attachment to the sapogenin core. UDP-glycosyltransferases (UGTs) are key enzymes in this process, catalyzing the transfer of sugar moieties to various acceptor molecules, including steroidal aglycones. mdpi.com Research has shown that UGTs can be employed for the O-glycosylation of different substrates, enhancing their structural diversity and biological activity. mdpi.com For instance, the enzyme cyclodextrin (B1172386) glucanotransferase (CGTase) has been used for the glucosylation of various steroidal saponins, demonstrating the potential for enzymatic modification of these complex molecules. thieme-connect.com The use of such enzymes could be envisioned for the specific glycosylation steps required in the synthesis of this compound, offering a greener route to the desired glycosidic linkages.

Hydrolysis and Transformation: Enzymes are also pivotal in the transformation of saponins. For example, furostanol glycoside 26-O-β-glucosidase (F26G) can catalyze the conversion of furostanol saponins to spirostanol (B12661974) saponins by cleaving the glycosidic bond at the C-26 position. mdpi.com This highlights the potential of using enzymes to selectively modify the sapogenin core or the glycan chain, which could be a valuable tool in a chemoenzymatic synthesis of this compound analogs.

A summary of relevant enzymes and their potential application in saponin synthesis is presented in the table below.

| Enzyme Family | Specific Enzyme Example | Potential Application in this compound Synthesis | Reference |

| Glycosyltransferases | UDP-glycosyltransferases (UGTs) | Stereoselective formation of glycosidic bonds to construct the trisaccharide chain. | mdpi.com |

| Glycosyltransferases | Cyclodextrin glucanotransferase (CGTase) | Addition of glucose units to the sapogenin or sugar side chain. | thieme-connect.com |

| Glycoside Hydrolases | Furostanol glycoside 26-O-β-glucosidase (F26G) | Selective hydrolysis or transformation of furostanol-type saponins. | mdpi.com |

Solvent-Free and Eco-Friendly Solvent-Based Approaches

A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. Research into solvent-free reactions and the use of benign solvents is gaining traction in the field of glycoside synthesis.

Solvent-Free Synthesis: The development of solvent-free methods for glycosylation is a significant step towards greener synthesis. These reactions can lead to a great simplification of the process and improved efficiency. nih.gov For example, a solvent-free mechanochemical procedure using a planetary ball mill has been successfully employed for the synthesis of aryl glycosides from glycosyl halides in excellent yields, eliminating the need for a phase-transfer catalyst. mdpi.com Another approach involves the use of a combination of triethylphosphite, tetrabutylammonium (B224687) bromide, and N,N-diisopropylethylamine for the activation of glycosyl chlorides under solvent-free conditions, allowing for the stereoselective synthesis of α-glycosides. frontiersin.org These methods could potentially be adapted for the glycosylation steps in the synthesis of this compound, significantly reducing the environmental footprint of the process.

Eco-Friendly Solvents: When a solvent is necessary, the use of environmentally friendly alternatives is encouraged. Water is an attractive green solvent for some synthetic transformations. While not always suitable for water-sensitive glycosylation reactions, research is ongoing to develop water-tolerant catalytic systems.

The following table summarizes key findings in solvent-free glycosylation.

| Method | Key Reagents/Conditions | Outcome | Reference |

| Mechanochemical Synthesis | Planetary ball mill, glycosyl halides, K2CO3 | Excellent yields of aryl glycosides, no phase-transfer catalyst needed. | mdpi.com |

| Chemical Activation | Triethylphosphite, tetrabutylammonium bromide, DIPEA | Highly stereoselective synthesis of α-glycosides from glycosyl chlorides. | frontiersin.org |

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave and ultrasound technologies offer energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times, higher yields, and cleaner reactions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions. innovareacademics.in In the context of saponin synthesis, microwave-assisted extraction (MAE) has been shown to be an efficient method for obtaining steroidal saponins from plant material. researchgate.net Furthermore, microwave-assisted methods have been developed for the synthesis of various heterocyclic compounds, demonstrating the broad applicability of this technology in organic synthesis. innovareacademics.in While specific applications to the total synthesis of this compound are not yet reported, the principles of microwave-assisted organic synthesis could be applied to various steps, such as the formation of the steroidal backbone or the glycosylation reactions, to improve efficiency.

Ultrasound-Assisted Synthesis and Extraction: Ultrasound-assisted extraction (UAE) is another green technique that has been successfully used for the extraction of saponins from plant sources. google.com The mechanical and thermal effects of ultrasound can disrupt plant cell walls, facilitating the release of bioactive compounds. google.com Beyond extraction, ultrasound has been shown to promote glycosylation reactions. For instance, ultrasound-assisted glycosylation has been found to enhance the antioxidant activity and functional properties of various molecules. frontiersin.orgfrontiersin.org This suggests that ultrasound could be a valuable tool in the glycosylation steps of this compound synthesis, potentially leading to improved yields and milder reaction conditions.

The table below provides a summary of the application of these technologies.

| Technology | Application | Key Findings | Reference |

| Microwave-Assisted Extraction (MAE) | Extraction of steroidal saponins | Efficient extraction with optimized conditions for power, time, and temperature. | researchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Extraction of steroidal saponins | Efficient extraction method, with the liquid-solid ratio being a significant factor. | google.com |

| Ultrasound-Assisted Glycosylation | Modification of biomolecules | Enhanced antioxidant activity and improved functional properties of glycosylated products. | frontiersin.orgfrontiersin.org |

Advanced Analytical Methodologies for Anemarrhena B Quantification and Profiling

High-Performance Liquid Chromatography (HPLC)-Based Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of saponins (B1172615) like Anemarrhena B. nih.gov Its high resolution and adaptability make it an indispensable tool. mdpi.com However, due to the lack of strong chromophores in many saponins, conventional UV detection can be challenging, necessitating the use of alternative detectors. nih.govresearchgate.net

HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful method for the quantitative analysis of compounds like this compound that lack a UV-absorbing chromophore. nih.govmdpi.com ELSD is a universal detector that measures the light scattered by analyte particles after the evaporation of the mobile phase, making it suitable for a wide range of compounds, including saponins. mdpi.comnih.gov

This technique has been successfully applied to the simultaneous determination of multiple saponins in Anemarrhena asphodeloides, including timosaponin BII (this compound). nih.govsinomed.ac.cn The method offers good separation and reliable quantification, proving to be a valuable tool for the quality control of herbal materials. nih.gov Studies have demonstrated the reliability and precision of HPLC-ELSD for quantifying saponins, with good linearity and recovery rates reported. nih.govingentaconnect.com For instance, a method for the simultaneous determination of timosaponin BII and timosaponin BIII in the total saponins of Rhizoma Anemarrhenae was established using HPLC-ELSD, showcasing its effectiveness. sinomed.ac.cn

Key Parameters in HPLC-ELSD Analysis of Anemarrhena Saponins:

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) | nih.govsinomed.ac.cn |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with additives like formic acid) | nih.govsinomed.ac.cn |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 30-40 °C | nih.govsinomed.ac.cn |

| ELSD Drift Tube Temp. | 85-105 °C | nih.govsinomed.ac.cn |

| Nebulizing Gas | Nitrogen | ingentaconnect.com |

The coupling of HPLC with Mass Spectrometry (MS) provides a highly sensitive and selective platform for the comprehensive profiling and fingerprinting of this compound and other constituents in complex mixtures. nih.govmdpi.com HPLC-MS combines the separation power of HPLC with the mass-analyzing capability of MS, allowing for the identification and quantification of compounds based on their mass-to-charge ratio. researchgate.net

This technique is instrumental in identifying numerous chemical components in extracts of Anemarrhena asphodeloides. researchgate.net It has been used to identify dozens of compounds, including a variety of steroidal saponins. nih.gov Chromatographic fingerprinting using HPLC-MS, combined with chemometric methods, serves as a robust strategy for the quality assessment of herbal medicines. phcogres.commdpi.com This approach allows for the comparison of chemical profiles between different samples, which is crucial for ensuring consistency and authenticity. phcogres.com Studies on the chromatographic behaviors of steroidal saponins from Anemarrhena asphodeloides have been successfully conducted using HPLC-MS with C18 reversed-phase columns. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)-Coupled Mass Spectrometry Techniques

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes smaller particle-sized columns to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. imtm.czbham.ac.uk When coupled with MS, it becomes a powerful tool for metabolomics and the analysis of complex natural products.

UHPLC combined with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is an advanced technique for the comprehensive metabolite profiling and identification of compounds like this compound. nih.govresearchgate.net QTOF-MS provides high-resolution and accurate mass measurements, which are critical for determining the elemental composition of unknown compounds and identifying metabolites. frontiersin.org

This methodology has been successfully applied to study the metabolism of timosaponin B-II (this compound) in rats, leading to the detection and identification of numerous metabolites in urine. nih.gov It has also been used to analyze the chemical constituents absorbed into the blood after oral administration of Anemarrhenae Rhizoma extracts. nih.gov Furthermore, UPLC-QTOF-MS has been employed in metabolomic approaches to differentiate the geographical origins of Anemarrhena asphodeloides based on their distinct chemical profiles. nih.govresearchgate.net In one study, this technique was used to identify components in the fibrous roots of Anemarrhena asphodeloides with lifespan-prolonging effects. phcog.com

Identified Metabolites of Timosaponin B-II using UHPLC/QTOF-MS:

| Metabolite Type | Metabolic Process | Reference |

|---|---|---|

| Oxidized metabolites | Oxidation | nih.gov |

| Deglycosylated metabolites | Deglycosylation | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the gold standard for detecting and quantifying trace amounts of analytes in complex biological matrices such as plasma and urine. ekb.eg This technique has been vital in pharmacokinetic studies of this compound and other saponins from Anemarrhena asphodeloides. srce.hrresearchgate.net

A rapid, selective, and sensitive UPLC-MS/MS assay was developed to determine the plasma concentrations of four steroidal saponins, including this compound, after oral administration of Anemarrhena asphodeloides extracts to rats. nih.gov The method's high sensitivity allows for the detection of low concentrations of these compounds in biological fluids, which is essential for understanding their absorption, distribution, metabolism, and excretion. researchgate.netnih.gov The use of UPLC-MS/MS has also been crucial in comparing the pharmacokinetic profiles of saponins from crude and processed Anemarrhenae Rhizoma. nih.gov

Key Advantages of LC-MS/MS for this compound Analysis:

| Advantage | Description | Reference |

|---|---|---|

| High Sensitivity | Enables the detection of very low concentrations of this compound and its metabolites in biological samples. | nih.gov |

| High Selectivity | Minimizes interference from other components in the matrix, leading to more accurate quantification. | nih.gov |

| Rapid Analysis | UPLC technology allows for faster separation times compared to traditional HPLC. | nih.gov |

| Structural Information | Tandem MS provides fragmentation patterns that aid in the structural confirmation of the analyte. | researchgate.net |

Capillary Electrophoresis (CE)-Based Methods

Capillary Electrophoresis (CE) is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While less common than HPLC for saponin (B1150181) analysis, CE offers advantages such as high efficiency, short analysis time, and low sample and reagent consumption. The application of CE to the analysis of this compound is an area of ongoing research, with the potential to provide a complementary analytical approach to liquid chromatography-based methods.

Quality Control and Standardization of this compound Content in Research Extracts

The quality control and standardization of herbal extracts are critical for ensuring batch-to-batch consistency, which is essential for obtaining reproducible and reliable results in research. adooq.comwho.int Standardization of extracts containing this compound involves a multi-faceted approach focused on confirming the identity, purity, and concentration of the target compound.

The primary strategy for standardizing research extracts is the quantification of one or more active or marker compounds. For extracts from Anemarrhena asphodeloides, this compound (Timosaponin B-II) is a principal chemical marker due to its significant abundance and biological relevance. nih.gov

Reference Standards

A cornerstone of accurate quantification is the use of a certified reference standard. A reference standard is a highly purified and well-characterized sample of the compound of interest—in this case, this compound. This standard is used to create a calibration curve, against which the concentration of this compound in the extract sample is determined.

Analytical Methodologies for Standardization

Given the limitations of spectroscopic quantification, chromatographic techniques are the established methods for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for the separation and quantification of this compound. nih.govnih.govnih.gov

A typical quality control protocol involves:

Sample Preparation: A precise amount of the research extract is dissolved in a suitable solvent, filtered, and diluted to an appropriate concentration.

Chromatographic Analysis: The prepared sample is injected into an HPLC or UPLC system. The system separates the components of the extract, allowing for the isolation of the this compound peak from other constituents.

Detection: As UV detection is not ideal, detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are commonly used for their ability to detect compounds with poor UV absorbance. nih.gov

Quantification: The peak area of this compound in the sample's chromatogram is compared to a calibration curve generated by analyzing known concentrations of the this compound reference standard. This allows for the precise calculation of the compound's content in the extract.

The following table outlines the key parameters for the quality control of research extracts standardized to this compound content.

| Parameter | Method | Specification | Purpose |

| Identity | HPLC/UPLC-MS, IR Spectroscopy | Retention time matches reference standard; Mass spectrum corresponds to this compound; IR spectrum shows characteristic functional groups. | Confirms the presence of the correct compound. |

| Purity | HPLC/UPLC | Chromatographic profile should be consistent; Absence of major unknown peaks. | Ensures the extract is free from significant contaminants or degradation products. |

| Content (Assay) | HPLC/UPLC with ELSD or MS | The concentration of this compound must fall within a predefined range (e.g., 5-10% w/w). | Guarantees a consistent and effective amount of the marker compound in every batch. |

This interactive table summarizes essential quality control checkpoints for standardized research extracts.

By implementing these rigorous quality control measures, researchers can ensure that extracts used in their studies have a consistent and verified content of this compound, thereby enhancing the validity and reproducibility of their findings.

Pharmacological Investigations of Anemarrhena B: Preclinical and Mechanistic Studies

In vitro Cellular and Molecular Mechanistic Studies

The anti-inflammatory properties of Anemarrhena B (also referred to as Anemarsaponin B or ASB) have been the subject of various in vitro investigations. These studies, primarily utilizing macrophage cell lines such as RAW 264.7, have elucidated several key molecular mechanisms through which this steroidal saponin (B1150181), isolated from the rhizomes of Anemarrhena asphodeloides, exerts its effects. researchgate.netnih.gov The focus of this research has been on its ability to modulate critical inflammatory pathways at the cellular level.

Anti-inflammatory Pathways

This compound has been shown to interfere with multiple stages of the inflammatory cascade, from the production of inflammatory mediators to the activation of key signaling molecules.

In studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response, this compound demonstrated a significant ability to inhibit the production of nitric oxide (NO). researchgate.netspandidos-publications.com This inhibition was found to be dose-dependent. researchgate.netnih.gov Overproduction of NO is a hallmark of inflammation and can lead to cellular damage. researchgate.net Similarly, this compound has been noted to hinder the generation of prostaglandin (B15479496) E2 (PGE2), another key mediator of inflammation. researchgate.net

Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | Effect of this compound | Cell Line | Inducer |

|---|---|---|---|

| Nitric Oxide (NO) | Significantly inhibited in a dose-dependent manner | RAW 264.7 | LPS |

| Prostaglandin E2 (PGE2) | Inhibited | RAW 264.7 | LPS |

The reduction in NO and PGE2 production by this compound is directly linked to its ability to downregulate the expression of the enzymes responsible for their synthesis. Research has shown that this compound significantly decreases both the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. researchgate.netnih.gov This suggests that the inhibitory action of this compound occurs at the transcriptional level. nih.gov

Effect of this compound on iNOS and COX-2 Expression in LPS-Stimulated RAW 264.7 Macrophages

| Enzyme | Effect on Protein Levels | Effect on mRNA Levels | Cell Line | Inducer |

|---|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Significantly decreased | Significantly decreased | RAW 264.7 | LPS |

| Cyclooxygenase-2 (COX-2) | Significantly decreased | Significantly decreased | RAW 264.7 | LPS |

This compound has also been found to modulate the secretion of pro-inflammatory cytokines. Studies have consistently reported a reduction in the production and expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-treated macrophages upon treatment with this compound. researchgate.netnih.govtechscience.com However, one study using an ethanol (B145695) extract of Anemarrhena asphodeloides (EAA) found that while IL-6 production was inhibited, TNF-α production was not significantly affected, suggesting some selectivity in its action. nih.gov

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to negatively regulate the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.gov Electrophoretic mobility shift assays (EMSA) and reporter gene assays have revealed that this compound attenuates the LPS-induced DNA binding and transcriptional activity of NF-κB. researchgate.netnih.gov This is achieved by inhibiting the nuclear translocation of the p65 subunit of NF-κB, which is a critical step in its activation. researchgate.net The inhibition of p65 translocation is a result of this compound blocking the phosphorylation of the inhibitory kappa B-alpha (IκB-α), a protein that sequesters NF-κB in the cytoplasm. researchgate.netnih.gov

The anti-inflammatory actions of this compound are also mediated through the modulation of mitogen-activated protein kinase (MAPK) pathways. researchgate.nettechscience.com Research has specifically implicated the p38 MAPK pathway in the anti-inflammatory effects of this compound. researchgate.netnih.govtechscience.com It has been shown to inhibit the phosphorylation of MKK3/6 and MLK3, which are upstream kinases in the p38 pathway. researchgate.netnih.gov Some studies suggest that the inhibition of NF-κB by this compound may occur via the p38 MAPK pathway. researchgate.netnih.gov Furthermore, evidence indicates that this compound can also reduce the phosphorylation of JNK and ERK, which are other key downstream signaling molecules in the MAPK pathway. techscience.com However, one study reported that an ethanol extract of A. asphodeloides selectively inhibited the phosphorylation of p38 without altering ERK and JNK phosphorylation, suggesting that the effects on different MAPK pathways may vary. spandidos-publications.com

Antiplatelet Aggregation Activity

Inhibition of Platelet-Activating Factor (PAF)-Induced Aggregation

Preliminary pharmacological studies have indicated that this compound, a compound isolated from the rhizome of Anemarrhena asphodeloides, possesses the ability to inhibit platelet-activating factor (PAF)-induced aggregation of rabbit platelets in vitro. researchgate.netresearchgate.net PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation and inflammation. encyclopedia.pub The inhibition of PAF-induced platelet aggregation suggests that this compound may interfere with the signaling pathways activated by PAF. opnme.com While initial findings point towards this inhibitory activity, further detailed mechanistic studies are required to fully elucidate the specific interactions and pathways through which this compound exerts its antiplatelet effects. Other related compounds from Anemarrhena asphodeloides, such as timosaponin A-III and anemarsaponin B, have also been shown to inhibit platelet aggregation induced by various agonists, highlighting the potential of this plant species as a source of antiplatelet agents. researchgate.netresearchgate.netthieme-connect.comthieme-connect.com

Potential Anticancer Effects in Cellular Models (Excluding Clinical Efficacy)

Inhibition of Cancer Cell Proliferation in various Cell Lines (e.g., HepG2, Hep3B)

This compound and other related compounds from Anemarrhena asphodeloides have demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. In particular, a benzophenone (B1666685) compound isolated from the fibrous roots of Anemarrhena asphodeloides exhibited strong cytotoxicity against hepatocellular carcinoma cell lines HepG2 and Hep3B, with IC50 values of 153.1 nM and 180.6 nM, respectively. mdpi.comnih.gov This indicates a potent ability to inhibit the growth of these liver cancer cells.

Other studies have also reported the cytotoxic activities of various extracts and isolated compounds from Anemarrhena asphodeloides against a range of cancer cell lines. researchgate.netresearchgate.net For instance, sarsasapogenin (B1680783), a compound from Anemarrhena asphodeloides, was found to inhibit the proliferation of HepG2 cells in a dose- and time-dependent manner. psu.edu Similarly, timosaponin AIII, another major saponin from the plant, has shown cytotoxic effects against multiple cancer cell lines, including those of the breast, cervix, colon, and pancreas. nih.govfrontiersin.org These findings collectively suggest that compounds from Anemarrhena asphodeloides, including those structurally related to this compound, hold potential as inhibitors of cancer cell proliferation.

Table 1: Cytotoxic Activity of a Benzophenone from Anemarrhena asphodeloides

| Cell Line | IC50 (nM) |

|---|---|

| HepG2 | 153.1 |

Data sourced from a study on benzophenones from Anemarrhena asphodeloides Bge. nih.gov

Induction of Apoptosis Mechanisms (e.g., Bcl-2/Bax regulation, Caspase activation, PARP cleavage)

The anticancer potential of compounds from Anemarrhena asphodeloides extends to the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. Research has shown that a benzophenone isolated from the plant can stimulate apoptosis in HepG2 cells. mdpi.com This process involves the regulation of key apoptotic proteins. Specifically, the compound was found to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. mdpi.comnih.gov The Bcl-2 family of proteins are crucial regulators of the mitochondrial pathway of apoptosis, where the ratio of Bax to Bcl-2 is a key determinant of cell fate. frontiersin.orgnih.govmdpi.com

Furthermore, the induction of apoptosis by this compound is associated with the activation of caspases, which are a family of proteases that execute the apoptotic process. nih.gov Evidence shows a significant increase in the expression of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. nih.govnih.gov The cleavage of PARP is a hallmark of apoptosis. nih.gov Similarly, extracts from Anemarrhena asphodeloides have been shown to induce apoptosis in colorectal cancer cells through the upregulation of pro-apoptotic molecules like cytochrome c, cleaved caspase-9, and cleaved caspase-3. worldscientific.com

Cell Cycle Arrest Induction

In addition to inducing apoptosis, compounds from Anemarrhena asphodeloides have been found to inhibit cancer cell proliferation by inducing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can prevent cancer cells from multiplying.

Studies have demonstrated that extracts of Anemarrhena asphodeloides can inhibit cell cycle progression in colorectal cancer cells. worldscientific.com This is accompanied by an increased expression of cell cycle inhibitors such as p53, p21, and p27. worldscientific.com Similarly, timosaponin-AIII, a constituent of the plant, has been shown to induce cell cycle arrest in pancreatic cancer cells. usf.edunih.gov Another compound, sarsasapogenin, was found to cause an accumulation of HepG2 cells in the G2/M phase of the cell cycle. psu.edu This suggests that compounds from Anemarrhena asphodeloides can interfere with different phases of the cell cycle to halt the proliferation of cancer cells.

Modulation of Signal Transduction Pathways (e.g., NF-κB, PI3K/AKT/mTOR, Ras/Raf/MEK/ERK)

The anticancer effects of compounds from Anemarrhena asphodeloides are mediated through the modulation of various signal transduction pathways that are often dysregulated in cancer.

NF-κB Pathway: One of the key pathways affected is the nuclear factor-κB (NF-κB) signaling pathway. mdpi.com NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. In the context of cancer, NF-κB is often constitutively active and promotes cell survival and proliferation. Research has shown that a benzophenone from Anemarrhena asphodeloides can induce apoptosis in HepG2 cells by downregulating the NF-κB pathway. mdpi.comnih.gov

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates the cell cycle and is critical for cellular quiescence, proliferation, cancer, and longevity. researchgate.netmdpi.com Dysregulation of this pathway is common in many cancers. Timosaponin AIII, a compound from Anemarrhena asphodeloides, has been found to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cells. frontiersin.org This inhibition contributes to its anti-cancer effects, including the induction of autophagy and apoptosis. frontiersin.org

Ras/Raf/MEK/ERK Pathway: The Ras/Raf/MEK/ERK pathway is another major signaling cascade that regulates cell proliferation, differentiation, and survival. oncotarget.comnih.gov Mutations in this pathway are frequently found in human cancers. Timosaponin AIII has been shown to suppress the Ras/Raf/MEK/ERK signaling pathway, which contributes to its anti-tumor effects, particularly in taxol-resistant lung and ovarian cancers. frontiersin.org An extract of Anemarrhena asphodeloides was also found to decrease the phosphorylation of ERK1/2 in colorectal cancer cells. worldscientific.com

Effects on Osteoclastogenesis and Bone Resorption

Inhibition of Osteoclast Differentiation and Activity

This compound, a steroidal saponin found in the rhizomes of Anemarrhena asphodeloides, has demonstrated significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation. spandidos-publications.comresearchgate.net Osteoclasts are cells responsible for bone resorption, and their excessive activity is a key factor in the development of osteoporosis. researchgate.net Preclinical studies have shown that extracts containing this compound can suppress the differentiation and activity of these bone-resorbing cells. spandidos-publications.comnih.gov

In laboratory studies using RAW 264.7 cells, a mouse macrophage cell line commonly used to study osteoclast differentiation, treatment with an ethanol extract of Anemarrhena asphodeloides (AAB) dose-dependently inhibited the formation of mature osteoclasts. spandidos-publications.com These mature osteoclasts are characterized by being positive for tartrate-resistant acid phosphatase (TRAP), a key enzyme and marker for osteoclasts. spandidos-publications.com The AAB treatment significantly suppressed TRAP activity in a dose-dependent manner, indicating a direct inhibition of osteoclast formation from their precursor cells. spandidos-publications.com

Furthermore, the inhibitory effect of this compound on osteoclastogenesis is associated with the downregulation of crucial factors for osteoclast differentiation. spandidos-publications.comnih.gov Studies have shown that treatment with AAB leads to decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are pro-inflammatory cytokines that promote osteoclast formation. nih.gov Additionally, the protein levels of c-fos, a critical transcription factor for osteoclast differentiation, were also reduced in AAB-treated osteoclasts. spandidos-publications.comnih.gov

The table below summarizes the key findings on the inhibitory effects of this compound on osteoclast differentiation and activity.

| Experimental Model | Treatment | Key Findings | Reference |

| RANKL-stimulated RAW 264.7 cells | Ethanol extract of Anemarrhena asphodeloides (AAB) | Dose-dependent decrease in the formation of TRAP-positive multinucleated osteoclasts. | spandidos-publications.com |

| RANKL-stimulated RAW 264.7 cells | Ethanol extract of Anemarrhena asphodeloides (AAB) | Significant suppression of TRAP activity. | spandidos-publications.com |

| RANKL-stimulated RAW 264.7 cells | Ethanol extract of Anemarrhena asphodeloides (AAB) | Decreased levels of TNF-α and IL-6. | nih.gov |

| RANKL-stimulated RAW 264.7 cells | Ethanol extract of Anemarrhena asphodeloides (AAB) | Decreased protein levels of c-fos. | spandidos-publications.comnih.gov |

Attenuation of RANKL-Induced Signaling Pathways

The inhibitory effect of this compound on osteoclastogenesis is mediated through the attenuation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. spandidos-publications.comnih.gov RANKL is an essential cytokine for osteoclast differentiation, activation, and survival. researchgate.nete-enm.org Its binding to its receptor, RANK, on osteoclast precursors triggers a cascade of intracellular signals that are crucial for their development into mature osteoclasts. spandidos-publications.come-enm.org

Research has demonstrated that this compound-containing extracts can interfere with several key components of the RANKL signaling cascade. One of the primary targets is the nuclear factor-κB (NF-κB) pathway. spandidos-publications.com NF-κB is a transcription factor that plays a pivotal role in osteoclast formation. nih.gov this compound has been shown to inhibit the activation of NF-κB. researchgate.net Specifically, an ethanol extract of Anemarrhena asphodeloides (AAB) was found to attenuate the RANKL-induced nuclear translocation of NF-κB. spandidos-publications.comnih.gov This is achieved by inhibiting the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. spandidos-publications.com

The table below details the effects of this compound on RANKL-induced signaling pathways.

| Signaling Pathway | Specific Target | Effect of this compound | Reference |

| NF-κB | Nuclear translocation of NF-κB | Attenuated | spandidos-publications.comnih.gov |

| NF-κB | IκB-α phosphorylation | Inhibited | spandidos-publications.com |

| MAPK | Phosphorylation of ERK | Decreased | spandidos-publications.com |

| MAPK | Phosphorylation of JNK | Decreased | spandidos-publications.com |

| MAPK | Phosphorylation of p38 | Decreased | spandidos-publications.com |

Modulation of Metabolic Pathways

Arachidonic Acid Metabolism

Preclinical research suggests that compounds from Anemarrhena asphodeloides, including this compound, may modulate the arachidonic acid (AA) metabolic pathway. nih.govnih.gov Arachidonic acid is a polyunsaturated fatty acid that is released from cell membranes and metabolized into various bioactive lipids, known as eicosanoids, which are involved in inflammation. mdpi.com Key enzymes in this pathway include phospholipase A2 (PLA2), which releases AA from phospholipids, and lipoxygenases (LOX) and cyclooxygenases (COX), which further metabolize AA into pro-inflammatory mediators like leukotrienes and prostaglandins. researchgate.netmdpi.com

A study investigating a traditional Chinese medicine herb pair containing Anemarrhena asphodeloides found that it could alleviate ovalbumin-induced asthma in rats by regulating the arachidonic acid metabolism pathway. nih.govnih.gov The study reported that the herb pair significantly down-regulated the mRNA expression levels of ALOX5 (5-lipoxygenase) and PLA2G4A (cytosolic phospholipase A2 group IVA), which are critical enzymes in this pathway. nih.govnih.gov By reducing the expression of these enzymes, the production of pro-inflammatory cytokines and chemokines mediated by arachidonic acid metabolism was decreased. nih.gov Phytosterols, a class of compounds to which this compound belongs, are known to potentially reduce inflammation by inhibiting Phospholipase A2. researchgate.net

Glutathione (B108866) Metabolism

This compound and its related compounds have been shown to influence glutathione metabolism, a critical pathway for cellular antioxidant defense and detoxification. nih.govnih.gov Glutathione (GSH) is a tripeptide that plays a key role in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS). drugbank.comsc.edu

In a study using a glycolipid toxicity-induced INS-1 cell model, which mimics conditions of type 2 diabetes, timosaponin BII, a compound structurally related to this compound, was found to significantly influence the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and glutathione (GSH). nih.gov The treatment helped to restore cell viability and insulin (B600854) secretion by mitigating oxidative stress. nih.gov Another study investigating the protective effects of an Anemarrhena asphodeloides extract against acute renal failure found that it inhibited the cisplatin-induced production of intracellular ROS and prevented glutathione depletion. nih.gov These findings suggest that this compound may exert some of its therapeutic effects by modulating glutathione metabolism and enhancing cellular antioxidant capacity. nih.govnih.gov

Enzyme Inhibitory Activities (e.g., α-glucosidase)

Extracts from Anemarrhena asphodeloides and isolated compounds, including steroids related to this compound, have demonstrated significant α-glucosidase inhibitory activity. frontiersin.orgnih.govmdpi.comtandfonline.com α-Glucosidase is an enzyme located in the intestinal epithelium that breaks down complex carbohydrates into glucose, and its inhibition can help to manage postprandial hyperglycemia. mdpi.com

Several studies have highlighted the potential of Anemarrhena asphodeloides as a source of α-glucosidase inhibitors. frontiersin.orgnih.govnih.gov For instance, two new steroids isolated from the rhizomes of this plant were evaluated for their α-glucosidase inhibitory activity. nih.govtandfonline.com One of the compounds displayed inhibitory activity that was 4.7-fold more potent than acarbose, a commonly used α-glucosidase inhibitor drug. nih.govtandfonline.com

Furthermore, polysaccharides isolated from Anemarrhena asphodeloides, designated as AABP-1B and AABP-2B, have also been shown to possess strong α-glucosidase inhibitory activity. frontiersin.orgmdpi.com Interestingly, this inhibitory activity was retained even after simulated digestion in the upper gastrointestinal tract, suggesting that these compounds may be effective when taken orally. frontiersin.orgmdpi.com The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, were determined for some of these compounds, providing a quantitative measure of their potency. mdpi.com

The table below summarizes the α-glucosidase inhibitory activities of compounds from Anemarrhena asphodeloides.

| Compound/Extract | Key Findings | Reference |

| Steroid from A. asphodeloides | 4.7-fold more potent than acarbose. | nih.govtandfonline.com |

| Polysaccharide AABP-1B | Retained strong inhibitory activity after simulated digestion. | frontiersin.org |

| Polysaccharide AABP-2B | IC50 value of 0.84 ± 0.19 mg/mL. | mdpi.com |

| Digested Polysaccharide AABP-2B | IC50 value of 0.81 ± 0.13 mg/mL. | mdpi.com |

In vivo Preclinical Animal Model Studies (Excluding Human Clinical Data)

Anti-inflammatory Efficacy in Disease Models

The anti-inflammatory properties of this compound and extracts of Anemarrhena asphodeloides have been evaluated in various preclinical animal models of inflammatory diseases. nih.govcaringsunshine.combiomolther.org These studies provide in vivo evidence for the therapeutic potential of this compound.

In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, oral administration of an alcoholic extract of Anemarrhena asphodeloides rhizomes inhibited the inflammatory response. biomolther.org A saponin-enriched fraction, which would contain this compound, showed even higher inhibitory action on lung inflammation, significantly reducing the total number of inflammatory cells in the bronchoalveolar lavage fluid (BALF). biomolther.org Histological examination of the lung tissue also confirmed a strong inhibition of lung inflammation. biomolther.org

Other active components from Anemarrhena asphodeloides, such as timosaponin AIII, have also been reported to exhibit anti-inflammatory effects in various experimental models, including mouse models of ear edema and colitis. nih.gov Furthermore, a traditional Chinese medicine formula containing Anemarrhena asphodeloides has been shown to have anti-asthmatic effects in a murine model of asthma by inhibiting ovalbumin-induced eosinophil accumulation. nih.gov

In a study on osteoporosis induced by ovariectomy in mice, treatment with an ethanol extract of Anemarrhena asphodeloides (AAB) for four weeks reversed the decreases in both bone mineral density (BMD) and bone mineral content (BMC) in the femurs. nih.gov This demonstrates an in vivo anti-osteoporotic effect, which is consistent with the in vitro findings on the inhibition of osteoclastogenesis. nih.gov

The table below provides an overview of the anti-inflammatory efficacy of this compound and related extracts in preclinical animal models.

| Disease Model | Animal | Treatment | Key Findings | Reference |

| LPS-induced Acute Lung Injury | Mice | Alcoholic extract and saponin-enriched fraction of A. asphodeloides | Inhibited lung inflammatory index and reduced inflammatory cells in BALF. | biomolther.org |

| Ovariectomy-induced Osteoporosis | Mice | Ethanol extract of A. asphodeloides (AAB) | Reversed decreases in bone mineral density (BMD) and bone mineral content (BMC). | nih.gov |

| Ovalbumin-induced Asthma | Rats | Herb pair containing A. asphodeloides | Alleviated asthma by regulating the arachidonic acid metabolism pathway. | nih.govnih.gov |

| Ear Edema and Colitis | Mice | Active components of A. asphodeloides | Exhibited anti-inflammatory effects. | nih.gov |

Antitumor Activity in Xenograft Models

The antitumor properties of steroidal saponins (B1172615) from Anemarrhena asphodeloides, particularly Timosaponin AIII, have been evaluated in several xenograft models. These studies provide in vivo evidence of the compound's ability to inhibit tumor growth.

In a human glioma xenograft model using GBM8401 cells, Timosaponin AIII demonstrated significant antitumor effects. researchgate.net Treatment was observed to hinder tumor growth in the mouse models. researchgate.net The mechanism appears to involve the induction of both apoptosis and autophagy. researchgate.net Further investigation in this model showed that inhibiting the autophagy process actually enhanced the apoptotic effects of Timosaponin AIII, suggesting a complex interplay between these cellular processes in response to treatment. researchgate.net

Another study focused on pancreatic cancer, where both an extract of Anemarrhena asphodeloides (AA) and its isolated compound, Timosaponin-AIII (TAIII), were tested. The results showed that these treatments could inhibit pancreatic cancer cell proliferation. nih.gov Mechanistically, AA and TAIII were found to modulate key proteins in the PI3K/Akt signaling pathway, a critical pathway for cell survival and growth. nih.gov Specifically, treatment led to a significant decrease in the phosphorylation of pro-survival proteins such as mTOR and p70 S6 kinase. nih.gov

The anti-angiogenic activity, a crucial aspect of controlling tumor growth, was assessed using a zebrafish model. Timosaponin AIII was found to inhibit the formation of new blood vessels in a dose-dependent manner, indicating its potential to restrict the blood supply to tumors. nih.gov

Table 1: Summary of Antitumor Activity in In Vivo Models

| Compound | Cancer Type | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Timosaponin AIII | Glioma | GBM8401-xenograft mice | Hindered tumor growth; induced apoptosis and autophagy. | researchgate.net |

| Timosaponin AIII | Pancreatic Cancer | In vitro (PANC-1 cells) | Inhibited cell proliferation; decreased phosphorylation of mTOR and p70 S6 kinase. | nih.gov |

| Timosaponin AIII | General (Angiogenesis) | Tg (fli1:EGFP) transgenic zebrafish | Inhibited the formation of intersegmental blood vessels (ISVs) and subintestinal vessels (SIVs). | nih.gov |

Effects on Bone Metabolism in Osteoporosis Models

Several compounds from Anemarrhena asphodeloides have been investigated for their potential to treat osteoporosis, primarily using the ovariectomized (OVX) rodent model, which mimics postmenopausal osteoporosis. ecmjournal.orgjkns.or.krmdpi.com

A study on the herb pair Anemarrhena asphodeloides and Phellodendron chinense in OVX mice showed significant improvements in bone mineral density (BMD). nih.gov Serum analysis identified Timosaponin AIII and Timosaponin BIII as two of the five main absorbable compounds that likely contribute to this effect. nih.gov The combination therapy was more effective than either herb alone and was found to inhibit the bone resorption marker, nuclear factor of activated T-cells 1 (NFATc1), a key regulator of osteoclast formation. nih.gov

Timosaponin BII has been shown to improve osteoporosis in a model of hyperglycemia-induced bone loss. Its mechanism involves the promotion of osteoblast autophagy by suppressing the mTOR/NF-κB signaling pathway. bjmu.edu.cn Similarly, Anemarsaponin BII was reported to promote the growth of new bone. bjherbest.com Sarsasapogenin, another constituent, was found to prevent the development of osteoporosis, potentially by enhancing estrogenic hormone levels and reducing high bone turnover. bjherbest.com

Table 2: Research Findings on Bone Metabolism in Osteoporosis Models

| Compound/Extract | Animal Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Timosaponin AIII, Timosaponin BIII | Ovariectomized (OVX) mice | Increased bone mineral density (BMD); inhibited bone resorption marker NFATc1. | Synergistic effects on regulating ferroptosis pathways. | nih.gov |

| Timosaponin BII | Hyperglycemia-induced osteoporotic model | Ameliorated osteoporosis. | Promoted osteoblast autophagy via suppression of the mTOR/NF-κB pathway. | bjmu.edu.cn |

| Anemarsaponin BII | Not specified | Promoted new bone growth. | Not detailed. | bjherbest.com |

| Sarsasapogenin | Retinoic acid-induced osteoporosis model | Prevented osteoporosis; enhanced proliferation and mineralization of osteoblasts. | Enhanced estrogenic hormone levels; reduced high bone turnover. | bjherbest.com |

Antidiabetic Effects in Animal Models

The antidiabetic potential of Anemarrhena asphodeloides and its components has been explored in various animal models of diabetes.

In streptozotocin-induced diabetic rats, compounds from Anemarrhena, notably Timosaponin B-II and Mangiferin (B1668620), have demonstrated the ability to lower blood glucose levels and improve insulin sensitivity. caringsunshine.com Similarly, a water extract of the rhizome was shown to reduce blood glucose in KK-Ay mice, a genetic model of type 2 diabetes. pharm.or.jpnih.gov The mechanism in this model was suggested to be a decrease in insulin resistance. pharm.or.jpnih.gov

Timosaponin A3 (TA3) was studied in a high-fat diet (HFD)-induced mouse model of obesity and diabetes. nih.gov Administration of TA3 significantly reduced body weight gain and improved glucose tolerance. nih.gov Histological analysis showed a reduction in the size of white adipocytes. nih.gov The study also noted that an extract of Anemarrhena has been reported to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose regulation. nih.gov

Furthermore, extracts from Anemarrhena asphodeloides have been shown to directly stimulate insulin secretion from the isolated pancreatic islets of both normal Wistar and diabetic Goto-Kakizaki (GK) rats. ki.se

Table 3: Summary of Antidiabetic Effects in Animal Models

| Compound/Extract | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Timosaponin B-II, Mangiferin | Streptozotocin-induced diabetic rats | Lowered blood glucose; improved insulin sensitivity. | caringsunshine.com |

| A. asphodeloides water extract | KK-Ay mice (genetic type 2 diabetes) | Reduced blood glucose levels; reduced serum insulin levels. | pharm.or.jpnih.gov |

| Timosaponin A3 (TA3) | High-fat diet (HFD)-induced obese mice | Reduced body weight gain; improved glucose tolerance; reduced adipocyte size. | nih.gov |

| A. asphodeloides extract | Wistar and Goto-Kakizaki (GK) rat islets | Stimulated insulin secretion. | ki.se |

Neuroprotective Potential in Neurological Disease Models

The neuroprotective effects of Anemarrhena saponins have been investigated in models of epilepsy, ischemic stroke, and neurodegeneration.

In a kainic acid-induced epileptic rat model, Anemarrhena asphodeloides steroidal saponins (AAS) demonstrated significant antiepileptic effects. nih.gov The treatment improved hippocampal injury and reduced neuron loss. nih.gov A water extract of Anemarrhena asphodeloides (WEAA) was also shown to be protective in a rat model of ischemia-reperfusion brain injury, where it significantly reduced the total infarct volume and edema. nih.gov

Sarsasapogenin-AA13, a synthetic derivative of sarsasapogenin, showed neuroprotective activity in an in vitro model of Alzheimer's disease. e-century.us It protected neuronal cells from oxidative injury by modulating the MAPK and NF-κB pathways. e-century.us Natural sarsasapogenin has also been reported to improve learning and memory and decrease neuronal loss in the hippocampus of diabetic rats. bjherbest.com Similarly, Timosaponin AIII has been found to ameliorate learning and memory deficits in mice. d-nb.info

A polysaccharide from Anemarrhena, designated AAP70-1, was also shown to have neuroprotective effects by reducing apoptosis, suggesting its potential as a therapeutic agent for central nervous system diseases. researchgate.net

Table 4: Neuroprotective Effects in Disease Models

| Compound/Extract | Disease Model | Key Findings | Reference |

|---|---|---|---|

| A. asphodeloides steroidal saponins (AAS) | Kainic acid-induced epilepsy (rat) | Reduced seizure frequency; improved hippocampal injury and neuron loss. | nih.gov |

| A. asphodeloides water extract (WEAA) | Ischemia-reperfusion brain injury (rat) | Reduced infarct volume and edema; inhibited neutrophil infiltration. | nih.gov |

| Sarsasapogenin-AA13 | H₂O₂-induced oxidative injury (in vitro) | Protected neuronal cells from oxidative injury. | e-century.us |

| Sarsasapogenin | Diabetic rats | Improved learning and memory; decreased neuronal loss. | bjherbest.com |

| Timosaponin AIII | Scopolamine-induced memory impairment (mice) | Ameliorated learning and memory deficits. | d-nb.info |

| Polysaccharide AAP70-1 | Not specified (in vitro) | Exhibited neuroprotective effects by reducing apoptosis. | researchgate.net |

Antiviral Activity in Viral Infection Models

Research into the antiviral properties of Anemarrhena constituents has provided evidence of activity against certain viruses. An in vitro and in vivo study investigated the effects of mangiferin, a compound found in the rhizome of Anemarrhena asphodeloides, against Herpes Simplex Virus-1 (HSV-1). The study utilized RT-PCR to assess the viral load following infection, indicating that the compound's impact on viral replication was evaluated at the molecular level. muhn.edu.cn An in vivo component of the study was also conducted, suggesting the testing of this antiviral activity in a live animal model. muhn.edu.cnmdpi.com

Table 5: Antiviral Activity Research

| Compound | Virus Model | Study Type | Key Measurement | Reference |

|---|---|---|---|---|

| Mangiferin | Herpes Simplex Virus-1 (HSV-1) | In vitro & In vivo | Viral load determined by RT-PCR. | muhn.edu.cn |

Mechanistic Elucidation via Omics Approaches (e.g., Proteomics, Transcriptomics, Metabolomics)

Identification of Protein Targets and Expression Changes

Modern omics technologies have been instrumental in elucidating the complex mechanisms of action for saponins from Anemarrhena asphodeloides. acs.org These approaches provide a broad, unbiased view of the molecular changes occurring in response to treatment.

Proteomics: A study using tandem mass tag (TMT)-based proteomics on a kainic acid-induced epileptic rat model identified 26 differentially expressed proteins (DEPs) that were rescued by treatment with Anemarrhena asphodeloides steroidal saponins (AAS). nih.gov Bioinformatic analysis pinpointed Heat Shock Protein 90 Alpha Family Class B Member 1 (Hsp90ab1) and Tyrosine 3-Monooxygenase (Ywhab) as key protein targets. Western blotting confirmed that AAS treatment significantly inhibited the upregulation of these two proteins in the epileptic rats. nih.gov In a different context, label-free quantitative proteomics was used to investigate protein alterations in a mouse model of primary dysmenorrhea treated with a formula containing Rhizoma Anemarrhenae. This analysis identified 104 DEPs, which were primarily involved in immune response, signal conduction, and protein binding. ajol.info

Metabolomics: Metabolomics analysis of femoral tissue from osteoporotic rats treated with Anemarrhena revealed modulation of 10 key metabolites, including linoleic acid and inositol. bjmu.edu.cn The study implicated five crucial metabolic pathways, with the linoleic acid metabolism pathway being central. Western blotting further showed that the treatment reversed the upregulation of CYP1A2 and CYP2C9, two protein targets associated with this pathway. bjmu.edu.cn Another study integrating serum metabolomics with network pharmacology to investigate the treatment of benign prostatic hyperplasia identified 31 differential metabolites and highlighted the arachidonic acid metabolic pathway as crucial. nih.gov

Transcriptomics: While less common in the direct study of this compound, transcriptomics has been used to identify potential mechanisms. One study on traumatic brain injury identified the transcription factors Cebpd, Pax6, Spi1, and Tp73 as being chronically upregulated post-injury. d-nb.info A subsequent database analysis revealed that Timosaponin AIII is one of the compounds capable of regulating the expression of these transcription factors, suggesting a potential mechanism for its neuroprotective effects at the gene expression level. d-nb.info

Table 6: Summary of Omics-Based Mechanistic Findings

| Omics Approach | Disease Model | Key Findings | Identified Targets/Pathways | Reference |

|---|---|---|---|---|

| Proteomics (TMT) | Epilepsy (rat) | Identified 26 differentially expressed proteins rescued by treatment. | Proteins: Hsp90ab1, Ywhab | nih.gov |

| Metabolomics (GC-MS) & Western Blot | Osteoporosis (rat) | Modulated 10 key metabolites and 5 metabolic pathways. | Metabolites: Linoleic acid, inositol. Proteins: CYP1A2, CYP2C9. Pathway: Linoleic acid metabolism. | bjmu.edu.cn |

| Network Pharmacology & Metabolomics | Benign Prostatic Hyperplasia (rat) | Identified 31 differential metabolites and key signaling pathways. | Proteins: AKT1, TNF, EGFR. Pathways: PI3K-Akt, Arachidonic acid metabolism. | nih.gov |

| Transcriptomics (Database Analysis) | Traumatic Brain Injury | Identified transcription factors regulated by Timosaponin AIII. | Transcription Factors: Cebpd, Pax6, Spi1, Tp73 | d-nb.info |

Gene Expression Profiling in Response to this compound Treatment

Studies on the effects of this compound at the genetic level have primarily focused on its anti-inflammatory properties. Research using in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, has provided significant insights into how the compound modulates gene expression to exert its effects.

In this model of inflammation, this compound has been shown to significantly and dose-dependently suppress the expression of key pro-inflammatory genes at both the messenger RNA (mRNA) and protein levels. nih.govresearchgate.netchemfaces.com This inhibitory action targets critical mediators of the inflammatory cascade. The primary mechanism underlying this widespread downregulation of inflammatory genes is the inhibition of the transcriptional activity of Nuclear Factor-kappa B (NF-κB). nih.govresearchgate.net this compound achieves this by preventing the phosphorylation of IκBα, an inhibitor of NF-κB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. nih.govresearchgate.net Furthermore, the compound has been found to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, another crucial signaling route for inflammatory gene expression. nih.govresearchgate.net

Detailed research findings have identified several specific genes whose expression is downregulated by this compound treatment in LPS-stimulated macrophages. nih.govresearchgate.netchemfaces.com

Table 1: Gene Expression Changes in Response to this compound in LPS-Stimulated RAW 264.7 Macrophages

These findings collectively demonstrate that this compound's anti-inflammatory effect is mediated by the targeted suppression of a suite of pro-inflammatory genes, primarily through the negative regulation of the NF-κB and p38 MAPK signaling pathways. nih.govresearchgate.net

Metabolite Profiling to Uncover Metabolic Perturbations

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, offers a powerful lens to view the physiological impact of a compound. evotec.com Recent preclinical research has employed metabolomic analysis to understand the metabolic perturbations induced by this compound, particularly in the context of acute pancreatitis (AP) in animal models.

A 2024 study investigating the therapeutic effects of this compound in a mouse model of AP identified significant alterations in the metabolic profile following treatment. researchgate.nettechscience.com The analysis revealed 27 differential metabolites that were modulated by the administration of the compound, indicating a broad impact on systemic metabolism. researchgate.net This metabolic reprogramming is believed to be a key part of the compound's therapeutic action, potentially linked to its influence on the gut microbiota. researchgate.net

The study highlighted several key metabolites that were significantly affected. researchgate.net

Table 2: Differential Metabolites Identified Following this compound Treatment in a Mouse Model of Acute Pancreatitis

The combined analysis of metabolome and microbiome data suggested a potential association between specific microbes and the identified differential metabolites, pointing towards complex pathways through which this compound may exert its therapeutic effects in acute pancreatitis. researchgate.net These findings underscore the value of metabolite profiling in uncovering the intricate metabolic consequences of this compound administration and identifying novel pathways for its pharmacological activity.

Structure Activity Relationship Sar Studies of Anemarrhena B and Its Derivatives

Identification of Key Pharmacophores for Observed Biological Activities

The biological activity of Anemarrhena B is intrinsically linked to specific structural features, or pharmacophores, within its steroidal saponin (B1150181) framework. Research has identified several key components that are essential for its observed effects, which include anticancer and anti-inflammatory properties.

Furthermore, specific hydroxylations and the presence of a double bond within the steroidal nucleus can significantly modulate the compound's potency. While detailed pharmacophore models for this compound are still under investigation, comparative studies with structurally similar saponins (B1172615) suggest that the spatial arrangement of hydrophilic (sugar moieties) and hydrophobic (steroidal aglycone) regions is a key driver of its interaction with biological targets.

Impact of Glycosylation Patterns on Bioactivity

Glycosylation, the attachment of sugar moieties to the steroidal aglycone, is a critical factor governing the bioactivity of this compound. The number, type, and linkage of these sugar units can dramatically influence the compound's pharmacological profile, particularly its cytotoxic and anti-inflammatory effects.

Research has consistently shown that the glycosylation of the sarsasapogenin (B1680783) aglycone is essential for its cytotoxic activity. researchgate.net In many cases, the aglycone alone is inactive, highlighting the indispensable role of the sugar chains. researchgate.net For example, the conversion of timosaponin BII to timosaponin AIII, which involves a change in the sugar moiety, leads to an enhancement of cytotoxicity. frontiersin.org This underscores the specificity of the interaction between the sugar portion of the molecule and its biological targets.

The type of sugar is also a determining factor. Studies on derivatives have shown that different sugar units can lead to varying degrees of activity. The sugar-dependent nature of cytotoxicity suggests that these carbohydrate portions may be involved in cell recognition, uptake, or interaction with specific cell surface receptors. researchgate.net

| Compound | Cell Line | Activity | IC50 (µM) |

| Timosaponin AIII | Hep3B | Cytotoxic | 0.35 |

| Timosaponin V | MCF-7 | Cytotoxic | 2.16 ± 0.19 |

| Timosaponin V | HepG2 | Cytotoxic | 2.01 ± 0.19 |

| Anemarsaponin R | HepG2 | Cytotoxic | 43.90 |

| Timosaponin E1 | SGC7901 | Cytotoxic | 57.90 |

This table presents the cytotoxic activity of various saponins from Anemarrhena asphodeloides against different cancer cell lines, illustrating the impact of structural variations, including glycosylation, on bioactivity. researchgate.netresearchgate.net

Role of Steroidal Skeleton Modifications in Activity Modulation

Modifications to the steroidal skeleton of this compound and its aglycone, sarsasapogenin, have been explored to create derivatives with enhanced or altered biological activities. These modifications can range from simple changes, such as the introduction or removal of functional groups, to more complex alterations of the ring structure.

One of the key structural features found in many bioactive saponins from Anemarrhena asphodeloides is the 13,28-epoxy bridge, which has been identified as an important requirement for cytotoxicity. researchgate.netmdpi.com The orientation of hydroxyl groups on the steroidal nucleus also plays a crucial role in modulating activity. researchgate.net

Synthetic modifications of the sarsasapogenin core have yielded promising results. For instance, the introduction of N,N-dimethylamino, pyrrolidinyl, or imidazolyl groups at the C26 position of 3-oxo sarsasapogenin derivatives has been shown to increase their antitumor efficacy against human cancer cell lines such as HepG2, A549, and MCF-7. researchgate.net These findings indicate that the F-ring region of the steroidal skeleton is a viable site for modification to enhance bioactivity.

Computational Chemistry and Molecular Docking Studies for Target Binding

Computational chemistry and molecular docking have emerged as powerful tools to investigate the potential molecular targets of this compound and to elucidate the structural basis of its activity. While specific docking studies on this compound are limited in the public domain, research on the closely related and structurally similar timosaponin AIII provides valuable insights into the probable binding interactions of this class of compounds.